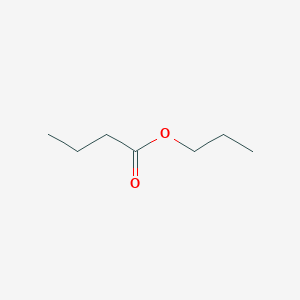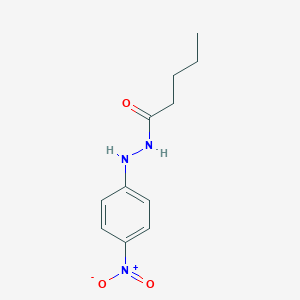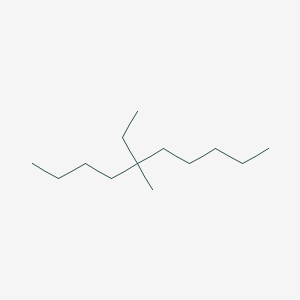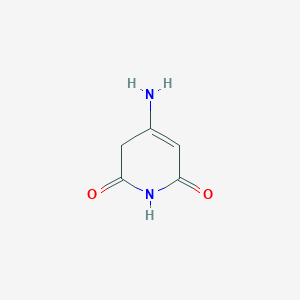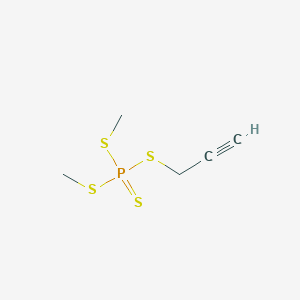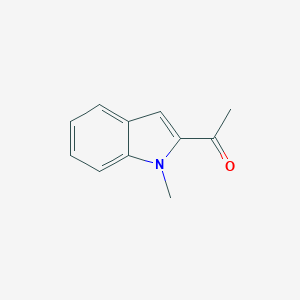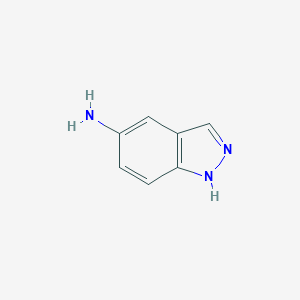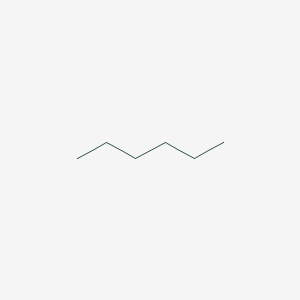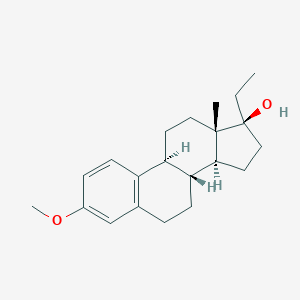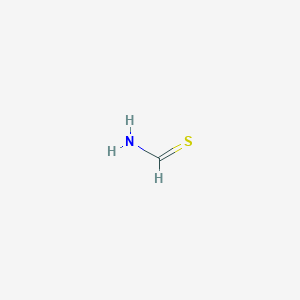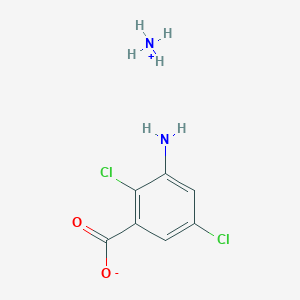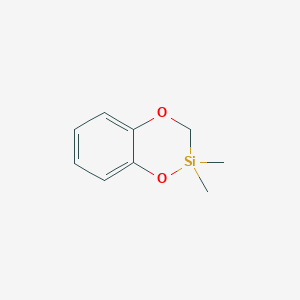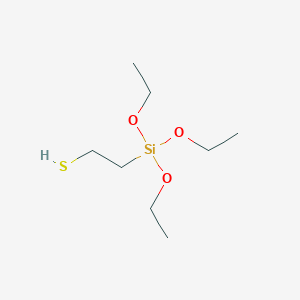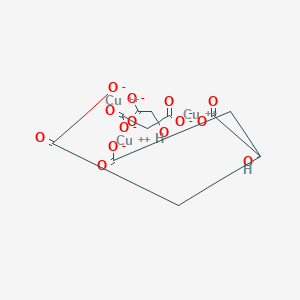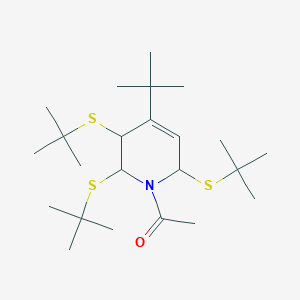
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- is a chemical compound that belongs to the pyridine family. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- has been found to exhibit biochemical and physiological effects. It has been shown to reduce inflammation and inhibit the growth of cancer cells. It has also been found to exhibit antimicrobial activity against certain bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity. However, its use may be limited by its toxicity and potential side effects.
Orientations Futures
There are several future directions for the study of pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro-. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the study of its potential use as a ligand in catalytic reactions. Further research is also needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of inflammation, cancer, and microbial infections.
In conclusion, pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial properties. Its use may be limited by its toxicity and potential side effects. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- can be synthesized through a multi-step process. The first step involves the reaction of tert-butylthiol with 2-bromo-1-acetylpyridine to form 1-acetyl-2-bromo-4-tert-butylpyridine. This intermediate is then reacted with 1,3-butadiene to form 1-acetyl-4-tert-butyl-2,3-dihydropyridine. Finally, the dihydropyridine is treated with sulfur to yield pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro-.
Applications De Recherche Scientifique
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial properties. It has also been studied for its potential use as a ligand in catalytic reactions.
Propriétés
Numéro CAS |
18794-25-7 |
|---|---|
Nom du produit |
Pyridine, 1-acetyl-4-tert-butyl-2,3,6-tris(tert-butylthio)-1,2,3,6-tetrahydro- |
Formule moléculaire |
C23H43NOS3 |
Poids moléculaire |
445.8 g/mol |
Nom IUPAC |
1-[4-tert-butyl-2,3,6-tris(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C23H43NOS3/c1-15(25)24-17(26-21(5,6)7)14-16(20(2,3)4)18(27-22(8,9)10)19(24)28-23(11,12)13/h14,17-19H,1-13H3 |
Clé InChI |
ZBWZKEOLLOJBAI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=C(C(C1SC(C)(C)C)SC(C)(C)C)C(C)(C)C)SC(C)(C)C |
SMILES canonique |
CC(=O)N1C(C=C(C(C1SC(C)(C)C)SC(C)(C)C)C(C)(C)C)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



